ethyl 2-(2-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, a thiophene ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be constructed through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Tetrahydropyran Ring Formation: The tetrahydropyran ring can be synthesized via an acid-catalyzed cyclization of a dihydroxy compound.
Amide Bond Formation: The carboxylic acid group of the tetrahydropyran derivative can be converted to an amide using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The thiazole and thiophene rings can undergo electrophilic substitution reactions. For example, nitration can be performed using nitric acid in the presence of sulfuric acid.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Hydrogen gas, Pd/C.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamido)thiazol-4-yl)acetate would depend on its specific biological target. Generally, compounds with thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amide and ester functionalities may also play a role in binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-based antibiotics (e.g., sulfathiazole) share the thiazole ring structure.
Thiophene Derivatives: Compounds like thiophene-based anti-inflammatory agents.
Tetrahydropyran Derivatives: Compounds like tetrahydropyran-based glycosides.
Uniqueness
Ethyl 2-(2-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamido)thiazol-4-yl)acetate is unique due to the combination of three distinct heterocyclic rings in its structure, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
This compound’s multi-functional nature makes it a versatile candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[2-[(4-thiophen-2-yloxane-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-14(20)10-12-11-25-16(18-12)19-15(21)17(5-7-22-8-6-17)13-4-3-9-24-13/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKIISHOZFOWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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